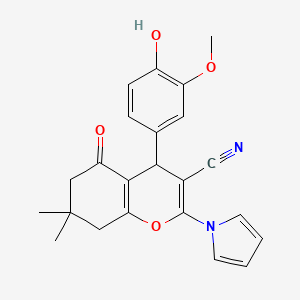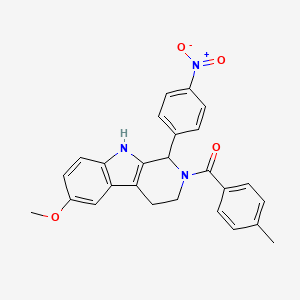![molecular formula C11H11N3O B4325649 [2-(2-aminopyrimidin-5-yl)phenyl]methanol](/img/structure/B4325649.png)
[2-(2-aminopyrimidin-5-yl)phenyl]methanol
Overview
Description
[2-(2-aminopyrimidin-5-yl)phenyl]methanol, also known as AP5M, is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of pyrimidine and has been found to have various biochemical and physiological effects.
Mechanism of Action
[2-(2-aminopyrimidin-5-yl)phenyl]methanol acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This prevents the binding of the co-agonist glycine, which is required for the activation of the receptor. By blocking the NMDA receptor, this compound reduces the influx of calcium ions into the cell, which is involved in various cellular processes, including synaptic plasticity and cell death.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been reported to reduce the excitotoxicity of glutamate, which is involved in various neurological disorders. This compound has also been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and cell death. Additionally, this compound has been reported to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders.
Advantages and Limitations for Lab Experiments
[2-(2-aminopyrimidin-5-yl)phenyl]methanol has several advantages for lab experiments. It is a selective antagonist of the NMDA receptor, which allows for the specific investigation of the role of this receptor in various neurological disorders. This compound is also relatively stable and can be easily synthesized using the method described above. However, there are also some limitations to the use of this compound in lab experiments. It has been reported to have low solubility in water, which may limit its use in certain experimental protocols. Additionally, this compound may have off-target effects on other receptors, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of [2-(2-aminopyrimidin-5-yl)phenyl]methanol. One potential direction is the investigation of the effects of this compound on synaptic plasticity and memory formation in animal models. Another direction is the investigation of the potential therapeutic applications of this compound in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more potent and selective NMDA receptor antagonists based on the structure of this compound may lead to the discovery of new drugs for the treatment of neurological disorders.
Scientific Research Applications
[2-(2-aminopyrimidin-5-yl)phenyl]methanol has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. This compound has been used to study the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been used to investigate the effects of NMDA receptor blockade on learning and memory in animal models.
Properties
IUPAC Name |
[2-(2-aminopyrimidin-5-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-11-13-5-9(6-14-11)10-4-2-1-3-8(10)7-15/h1-6,15H,7H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURJUVMOBNMXDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CN=C(N=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-carboxy-5-methylhexanoyl)amino]benzoic acid](/img/structure/B4325601.png)
![7-methyl-2-oxo-2,3-dihydro[1,3]thiazolo[4,5-b]pyridin-5-yl acetate](/img/structure/B4325606.png)
![N-{4-[(4-{2-hydroxy-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]propyl}piperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B4325611.png)
![N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]adamantane-1-carboxamide](/img/structure/B4325619.png)


![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B4325629.png)
![4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4325654.png)
![4-[2-amino-4-(3-chlorophenyl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-3-thia-1-azatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B4325657.png)
![4-[2-amino-3-cyano-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-3-thia-1-azatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B4325663.png)
![4-(5-bromo-2-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B4325674.png)
